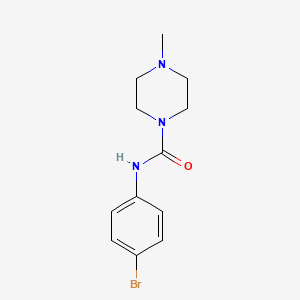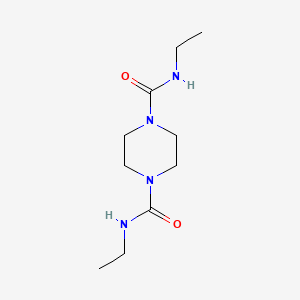![molecular formula C6H5ClN4S B1659003 6-cloro-4-metilsulfanil-1H-pirazolo[3,4-d]pirimidina CAS No. 6288-85-3](/img/structure/B1659003.png)
6-cloro-4-metilsulfanil-1H-pirazolo[3,4-d]pirimidina
Descripción general
Descripción
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This compound binds to the enzyme and strongly inhibits its activity , thereby disrupting the normal cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (200.65) suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cell lines such as MCF-7, HCT-116, and HepG-2 .
Análisis Bioquímico
Biochemical Properties
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is capable of binding to the enzyme xanthine oxidase and strongly inhibits its activity . This interaction is due to the structural resemblance of the compound to the substrates of the enzyme .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also has moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves binding to the enzyme xanthine oxidase and inhibiting its activity . This inhibition is due to the structural resemblance of the compound to the substrates of the enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine in tetrahydrofuran (THF) to form the pyrazolo[3,4-d]pyrimidine ring . The reaction is carried out at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying over sodium sulfate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are not extensively documented, the scalable synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves continuous flow processes. These methods are designed to optimize yield and purity while minimizing reaction times and waste .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the methylsulfanyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylsulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic chemistry and its potential biological activities .
Propiedades
IUPAC Name |
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTTWVUBGAVDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279178 | |
| Record name | NSC11577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-85-3 | |
| Record name | NSC11577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1658927.png)
![(E)-N-benzyl-2-cyano-3-[2-[2-(4-methylphenoxy)ethoxy]phenyl]prop-2-enamide](/img/structure/B1658929.png)




![3-[(4-Sulfamoylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B1658937.png)

![4-methyl-N-[2-methyl-5-[(4-methylpiperazine-1-carbonyl)amino]phenyl]piperazine-1-carboxamide](/img/structure/B1658941.png)


